molecular formula C5H3ClINO B13052972 2-Chloro-4-iodopyridine 1-oxide

2-Chloro-4-iodopyridine 1-oxide

Cat. No.: B13052972
M. Wt: 255.44 g/mol
InChI Key: MDRYOVNCUWZRJC-UHFFFAOYSA-N
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Description

2-Chloro-4-iodopyridine 1-oxide (CAS: 153034-86-7) is a halogenated pyridine derivative with the molecular formula C₅H₃ClINO. Its structure features a chlorine atom at the 2-position, an iodine atom at the 4-position, and an N-oxide group. Key properties include:

  • Molecular weight: ~255.35 g/mol (calculated).
  • Physical form: White to yellow crystals or crystalline flakes .
  • Solubility: Soluble in chloroform and ethyl acetate .
  • pKa: Predicted to be -0.03, indicating strong acidity due to electron-withdrawing effects of Cl and I substituents .
  • Sensitivity: Light-sensitive; requires storage in a dark, dry environment .
  • Applications: Primarily used as an intermediate in organic synthesis, particularly in cross-coupling reactions where the iodine atom acts as a leaving group .

Properties

Molecular Formula

C5H3ClINO

Molecular Weight

255.44 g/mol

IUPAC Name

2-chloro-4-iodo-1-oxidopyridin-1-ium

InChI

InChI=1S/C5H3ClINO/c6-5-3-4(7)1-2-8(5)9/h1-3H

InChI Key

MDRYOVNCUWZRJC-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=C(C=C1I)Cl)[O-]

Origin of Product

United States

Preparation Methods

Oxidation to 2-Chloropyridine 1-oxide

  • Reagents and Conditions : The oxidation of 2-chloropyridine is commonly achieved using meta-chloroperbenzoic acid (m-CPBA) as the oxidant in chloroform solvent at room temperature (around 25°C) for approximately 10 hours.
  • Reaction : 2-Chloropyridine + m-CPBA → 2-Chloropyridine 1-oxide
  • Yields : Molar yields range from 68% to 72% depending on the molar ratio of 2-chloropyridine to m-CPBA (1:2 to 1:3).
  • Notes : After reaction completion, the mixture is treated with saturated sodium thiosulfate solution to quench excess oxidant, followed by pH adjustment and extraction with dichloromethane (DCM).

Nitration to 2-Chloro-4-nitropyridine 1-oxide

  • Reagents and Conditions : Nitration is performed using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (volume ratio 1:1.6-2) at low temperatures (0°C initially, then warming to 100°C) for 20 minutes to several hours.
  • Reaction : 2-Chloropyridine 1-oxide + HNO3/H2SO4 → 2-Chloro-4-nitropyridine 1-oxide
  • Yields : Approximately 65-70% molar yield.
  • Notes : The reaction is monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled and filtered to isolate the nitro product.

Reduction to 2-Chloro-4-aminopyridine 1-oxide

  • Reagents and Conditions : Reduction is carried out using iron powder and concentrated hydrochloric acid in a solvent mixture of ethanol and water (volume ratio 3:1) under reflux conditions.
  • Reaction : 2-Chloro-4-nitropyridine 1-oxide + Fe/HCl → 2-Chloro-4-aminopyridine 1-oxide
  • Yields : High yields up to 85% are reported.
  • Notes : The molar ratio of nitro compound to iron powder is about 1:5. After reaction, the mixture is filtered, and the product is purified by extraction and drying.

Diazotization and Iodination to 2-Chloro-4-iodopyridine 1-oxide

  • Reagents and Conditions : The amino derivative is converted to the diazonium salt using sulfuric acid and sodium nitrite at low temperature (-10°C). Subsequently, sodium iodide is added at 0°C to substitute the diazonium group with iodine.
  • Reaction : 2-Chloro-4-aminopyridine 1-oxide → diazonium salt → this compound
  • Notes : This step is adapted from similar procedures used for related pyridine derivatives, ensuring regioselective iodination at the 4-position.
Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 2-Chloropyridine m-CPBA, chloroform, 25°C, 10 h 2-Chloropyridine 1-oxide 68-72 Quench with Na2S2O3, extract with DCM
2 2-Chloropyridine 1-oxide HNO3/H2SO4 (1:1.6-2), 0-100°C, 20 min - several h 2-Chloro-4-nitropyridine 1-oxide 65-70 TLC monitoring, filtration
3 2-Chloro-4-nitropyridine 1-oxide Fe powder, HCl, EtOH/H2O (3:1), reflux 2-Chloro-4-aminopyridine 1-oxide Up to 85 Molar ratio 1:5 Fe, filtration after reaction
4 2-Chloro-4-aminopyridine 1-oxide NaNO2, H2SO4, NaI, low temperature (-10 to 0°C) This compound Not specified Diazotization followed by iodination
  • The oxidation step using m-CPBA is mild and efficient, providing good yields with relatively simple workup.
  • Nitration is regioselective at the 4-position of the pyridine N-oxide, facilitated by the electron-withdrawing effect of the N-oxide group.
  • Reduction using iron powder and hydrochloric acid is a classical and cost-effective method, giving high yields of the amino derivative.
  • The diazotization-iodination sequence is a well-established method for introducing iodine substituents on aromatic amines, adapted here for pyridine N-oxides.
  • The entire synthetic route is suitable for scale-up and industrial production due to mild conditions, inexpensive reagents, and straightforward purification steps.

The preparation of this compound involves a logical sequence of oxidation, nitration, reduction, and halogenation steps. The methods described are supported by detailed experimental data and yield analyses, demonstrating efficiency and scalability. This synthetic approach leverages well-understood organic transformations with optimized conditions to achieve high purity and yield, making it suitable for both research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodopyridine 1-oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .

Scientific Research Applications

2-Chloro-4-iodopyridine 1-oxide has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodopyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The N-oxide group enhances its reactivity and ability to participate in redox reactions, which can affect cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds share the pyridine 1-oxide backbone but differ in substituents, influencing their reactivity and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
2-Chloro-4-iodopyridine 1-oxide Cl (2), I (4), N-oxide C₅H₃ClINO 255.35 High halogen content, strong EWG effects
2-Chloro-4-nitropyridine 1-oxide Cl (2), NO₂ (4), N-oxide C₅H₃ClN₂O₃ 174.54 Nitro group enhances electrophilicity
2-Chloro-5-methyl-4-nitropyridine 1-oxide Cl (2), CH₃ (5), NO₂ (4), N-oxide C₆H₅ClN₂O₃ 188.57 Methyl group adds steric bulk
4-Methylpyridine 1-oxide CH₃ (4), N-oxide C₆H₇NO 109.12 Electron-donating methyl group

EWG = Electron-Withdrawing Group

Physicochemical Properties

Property This compound 2-Chloro-4-nitropyridine 1-oxide 4-Methylpyridine 1-oxide
Melting Point Not Available 151–155°C Not Available
pKa -0.03 Not Reported 2.05 (4-Methoxypyridine 1-oxide analogue)
Solubility Chloroform, Ethyl Acetate Not Reported Water-miscible
Sensitivity Light-sensitive Stable under dry conditions Hygroscopic
  • Acidity : The low pKa of this compound (-0.03) contrasts with less acidic analogues like 4-methoxypyridine 1-oxide (pKa 2.05), highlighting the strong electron-withdrawing effects of Cl and I substituents .

Biological Activity

2-Chloro-4-iodopyridine 1-oxide is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound exhibits biological activity primarily through its interaction with various molecular targets. The presence of halogen substituents enhances its reactivity, allowing it to participate in electrophilic aromatic substitution reactions and form complexes with metal ions, which can modulate enzyme activity or receptor interactions.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation: It may act on neurotransmitter receptors, influencing neuronal signaling and exhibiting neuroprotective properties.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Potential

The compound has been evaluated for anticancer activity. In vitro studies showed that it could induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies

  • Antimicrobial Efficacy
    • Study Design: The compound was tested against Gram-positive and Gram-negative bacteria.
    • Results: Showed significant inhibition zones compared to control groups, indicating strong antimicrobial activity .
  • Anticancer Activity
    • Study Design: Various cancer cell lines (e.g., breast cancer) were treated with different concentrations of the compound.
    • Results: Notable reduction in cell viability was observed, with IC50 values indicating a potent effect .

Research Findings

StudyFocusKey Findings
Antimicrobial ActivityEffective against multiple bacterial strains; potential for antibiotic development.
Anticancer ActivityInduced apoptosis in cancer cell lines; significant reduction in cell viability.

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